molecular formula C15H19NO4 B2905228 2-(3-(Benzyloxy)-2-oxoazepan-1-yl)acetic acid CAS No. 2080412-76-4

2-(3-(Benzyloxy)-2-oxoazepan-1-yl)acetic acid

Cat. No. B2905228
CAS RN: 2080412-76-4
M. Wt: 277.32
InChI Key: PRIYVZNJLLJPJX-UHFFFAOYSA-N
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Description

2-(3-(Benzyloxy)-2-oxoazepan-1-yl)acetic acid, also known as Boc-8-Oxa-3-Aza-Spiro[4,5]decane-7-carboxylic acid, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the family of spirocyclic compounds, which are known for their diverse biological activities. In

Scientific Research Applications

Polymer Applications and Chemical Properties

  • Polymer Conjugates for Biomedical Applications: The study by Mincheva et al. (1994) discusses the preparation and properties of polyethylene glycol (PEG) conjugates with benzoxazolon-yl-acetic acid, highlighting the application in enhancing drug properties and potential biomedical applications (Mincheva, Stambolieva, & Rashkov, 1994).

Biochemical Insights and Drug Development

  • Enzymatic Catalysis and Drug Synthesis: Galardy and Kortylewicz (1984) explored the inhibition of carboxypeptidase A by aldehyde and ketone substrate analogues, providing insights into enzyme inhibition mechanisms and potential for designing new pharmaceuticals (Galardy & Kortylewicz, 1984).

Material Science and Chemical Synthesis

  • Advanced Material Synthesis: Wang et al. (2016) focused on the charge density and properties of benzoxazol-yl-acetic acid, contributing to material science by detailing the molecule's structure and potential applications in designing new materials (Wang et al., 2016).

Organic Chemistry and Reaction Mechanisms

  • Synthetic Methodologies: Hasegawa et al. (2004) reported on the photoinduced reductive transformation of α,β-epoxy ketones to β-hydroxy ketones using specific reagent systems, illustrating advanced synthetic techniques in organic chemistry (Hasegawa et al., 2004).

Environmental and Renewable Resources

  • Glycerol Conversion to Cyclic Acetals: Deutsch, Martin, and Lieske (2007) investigated the condensation of glycerol with various aldehydes and ketones to produce cyclic acetals, demonstrating applications in utilizing renewable resources for chemical synthesis (Deutsch, Martin, & Lieske, 2007).

properties

IUPAC Name

2-(2-oxo-3-phenylmethoxyazepan-1-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c17-14(18)10-16-9-5-4-8-13(15(16)19)20-11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRIYVZNJLLJPJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C(C1)OCC2=CC=CC=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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